molecular formula C12H15N3 B2614368 3-Phenyl-1-propyl-1H-pyrazol-5-amine CAS No. 3524-48-9

3-Phenyl-1-propyl-1H-pyrazol-5-amine

Cat. No.: B2614368
CAS No.: 3524-48-9
M. Wt: 201.273
InChI Key: VSGBZVWLICPRFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-1-propyl-1H-pyrazol-5-amine is an organic compound with the molecular formula C12H15N3. It is a member of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by a pyrazole ring substituted with a phenyl group and a propyl group, making it a valuable building block in the synthesis of more complex heterocyclic systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Phenyl-1-propyl-1H-pyrazol-5-amine can be synthesized through various synthetic routes. One common method involves the reaction of pyrazole with aniline under appropriate conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves multi-step synthesis processes. These processes may include the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. The compound is usually produced in solid form and stored under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1-propyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

3-Phenyl-1-propyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenyl-1-propyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes and receptors, thereby modulating various biological processes. The compound’s structure allows it to fit into the active sites of these targets, leading to changes in their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-cyclopropyl-1H-pyrazole
  • 5-Amino-3-phenylpyrazole
  • 3-Amino-1-methyl-1H-pyrazole

Uniqueness

Compared to similar compounds, 3-Phenyl-1-propyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl and propyl groups contribute to its stability and reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

5-phenyl-2-propylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-2-8-15-12(13)9-11(14-15)10-6-4-3-5-7-10/h3-7,9H,2,8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGBZVWLICPRFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=N1)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.